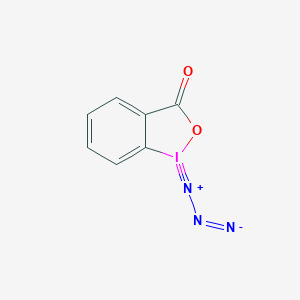

1-Azido-1,2-benziodoxol-3(1H)-one

Vue d'ensemble

Description

1-Azido-1,2-benziodoxol-3(1H)-one (ABX), also known as Zhdankin’s reagent, is a hypervalent iodine compound featuring an azide group directly bonded to the iodine center. This reagent has gained prominence in organic synthesis due to its dual functionality in azidation and oxidation reactions . ABX is synthesized from 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBX) via azide substitution, as described in a procedure involving sodium azide and acetic acid . Its stability under ambient conditions and ability to act as a self-contained azide/oxidant source make it advantageous over traditional azidation reagents like sodium azide (NaN₃), which often require external oxidants or transition metal catalysts . ABX has been employed in diverse transformations, including regioselective azidation of anilines, enantioselective azidation of unactivated alkenes, and bromoazidation of olefins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Azido-1,2-benziodoxol-3(1H)-one can be synthesized through the reaction of 1,2-benziodoxol-3(1H)-one with sodium azide in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions and can be carried out in various solvents such as acetonitrile or dichloromethane. The reaction is usually complete within a few hours at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Azido-1,2-benziodoxol-3(1H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different functionalized products.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the azide-alkyne cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the azide-alkyne cycloaddition under mild conditions.

Reduction Reactions: Reducing agents like triphenylphosphine or lithium aluminum hydride are used in solvents such as tetrahydrofuran or diethyl ether.

Major Products:

Substitution Reactions: Functionalized benziodoxolones with various substituents.

Cycloaddition Reactions: Triazole derivatives.

Reduction Reactions: Amino-substituted benziodoxolones.

Applications De Recherche Scientifique

1-Azido-1,2-benziodoxol-3(1H)-one has several applications in scientific research:

Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages.

Industry: Used in the synthesis of advanced materials and polymers with specific functional properties.

Mécanisme D'action

The mechanism of action of 1-Azido-1,2-benziodoxol-3(1H)-one involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, cycloaddition, and reduction reactions, leading to the formation of various products. The hypervalent iodine center in the compound also plays a crucial role in its reactivity, facilitating the transfer of the azido group to other molecules.

Comparaison Avec Des Composés Similaires

Comparison with Other Hypervalent Iodine Reagents

1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX)

- Structure/Functionality : Contains an iodine(V) center with an oxide group.

- Applications : Primarily used for oxidations, such as converting alcohols to ketones or aldehydes .

- Limitations : Requires activation (e.g., peracetylation to form Dess–Martin periodinane, DMP) for enhanced solubility and reactivity .

- ABX’s azide group enables nitrogen-based functionalizations, such as aziridination or oxyazidation .

Dess–Martin Periodinane (DMP)

- Structure/Functionality : A triacetoxy derivative of IBX.

- Applications : A powerful oxidant for alcohols and amines under mild conditions .

- Comparison with ABX: DMP excels in oxidation efficiency but cannot perform azidation. ABX bridges oxidation and azidation in a single reagent, as seen in secondary alcohol oxidations without light .

1-(2-Fluorovinyl)-1,2-benziodoxol-3(1H)-ones

- Structure/Functionality : Fluorinated hypervalent iodine compounds synthesized via HF·py-mediated reactions .

- Applications : Stable fluorinating agents for alkynes.

- Comparison with ABX : These derivatives specialize in fluorination, whereas ABX focuses on azide transfer. Both classes leverage iodine’s electrophilicity but differ in functional group delivery .

1-Chloro-1,2-benziodoxol-3(1H)-one

- Structure/Functionality : Chloride-substituted analog of ABX.

- Applications : Less explored but may serve as a chlorinating agent.

- Comparison with ABX : The chloride group limits its utility to halogenation, contrasting with ABX’s azide-based versatility .

Table 1: Hypervalent Iodine Reagents Comparison

Comparison with Alternative Azidation Reagents

Sodium Azide (NaN₃) with Cu Catalysts

- Mechanism : Requires Cu(II) catalysts and external oxidants (e.g., H₂O₂) for azide transfer .

- Applications : Regioselective azidation of anilines and indoles .

- Comparison with ABX : ABX eliminates the need for external oxidants, simplifying reaction setups. For example, Pd-catalyzed enantioselective azidation of alkenes achieves 90% yield with ABX, whereas NaN₃ systems require additional oxidants and show lower selectivity .

Bromine Azide (BrN₃)

- Applications : Radical bromoazidation of olefins.

- Limitations : Highly unstable, toxic, and volatile .

- Comparison with ABX : ABX paired with Et₄PBr enables safer, light-tunable bromoazidation. For instance, styrene derivatives achieve 85% yield under blue LED irradiation with ABX, avoiding BrN₃’s hazards .

Table 2: Azidation Reagents Comparison

Oxidation Capabilities vs. Dedicated Oxidants

- ABX in Oxidation: ABX oxidizes secondary alcohols to ketones at room temperature without light (e.g., 1-phenylethanol to acetophenone in 92% yield) .

- IBX/DMP : IBX oxidizes alcohols but requires acidic conditions, while DMP operates under neutral conditions with faster kinetics .

- Key Difference : ABX’s oxidation is often coupled with azide transfer, enabling tandem reactions unachievable with IBX or DMP.

Activité Biologique

1-Azido-1,2-benziodoxol-3(1H)-one (CAS No. 160732-56-9) is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benziodoxole core with an azido group at the 1-position. Its molecular formula is CHINO. The presence of the azido group enhances its reactivity, making it a useful intermediate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic species. This property allows it to interact with nucleophilic sites in biological molecules, potentially leading to modifications of proteins or nucleic acids. Such interactions can disrupt normal cellular functions, leading to various pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Antitumor Activity : There is emerging evidence indicating that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its overall biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Evaluation

A study conducted by researchers at [source] evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential as a new antimicrobial agent.

Study 2: Antitumor Effects

In a study published in [source], the antitumor effects of this compound were assessed using human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells and inhibited their growth in vitro. Further mechanistic studies suggested that this effect was mediated through the activation of caspase pathways.

Study 3: Enzyme Inhibition

Research published in [source] explored the enzyme inhibition properties of this compound. The compound was found to inhibit specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications targeting metabolic disorders.

Data Summary Table

| Property | Observation |

|---|---|

| Molecular Formula | CHINO |

| Antimicrobial Activity | Effective against certain Gram-positive bacteria |

| Antitumor Activity | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Q & A

Basic Research Questions

Q. How is ABX synthesized and characterized in academic settings?

ABX is typically synthesized via oxidation of 2-iodobenzoic acid derivatives. For example, a two-step protocol involves:

Oxidation : Reacting 2-iodobenzoic acid with NaIO₄ in aqueous ethanol under reflux to form 1-hydroxy-1,2-benziodoxol-3(1H)-one .

Azidation : Treating the intermediate with trimethylsilyl azide (TMSN₃) and TMSOTf in dichloromethane to introduce the azide group .

Characterization : Key techniques include:

- ¹H NMR : Peaks at δ 8.25–7.71 (aromatic protons) and δ 2.25 (acetyl group, if present) .

- IR : Strong azide stretch (~2100 cm⁻¹) .

- Thermal analysis : Differential scanning calorimetry (DSC) to assess stability .

Q. What safety precautions are critical when handling ABX?

ABX and related hypervalent iodine reagents require stringent safety measures:

- Impact sensitivity : Avoid mechanical shock due to explosive decomposition risks, especially with impurities .

- Thermal stability : Store at low temperatures (-20°C) and monitor exotherms via DSC. Impurities like tosylate salts reduce stability .

- Reaction conditions : Use argon atmospheres and controlled temperatures (e.g., –25°C for oxidations) to mitigate unintended exotherms .

Advanced Research Questions

Q. How does ligand design influence enantioselectivity in Pd-catalyzed azidation using ABX?

In Pd(II)-catalyzed enantioselective azidation of unactivated alkenes, the sterically bulky Pyridinyl-Oxazoline (Pyox) ligand is critical:

- Steric effects : The ligand's bulky groups enforce a chiral environment, directing ABX's azide transfer to the prochiral carbon of alkenes .

- Electronic tuning : Electron-donating substituents on the ligand enhance Pd-azide intermediate stability, improving enantiomeric excess (up to 99% ee) .

- Methodological validation : Reaction optimization includes screening ligands with varying steric profiles and monitoring enantioselectivity via chiral HPLC .

Q. What strategies enable regioselective difunctionalization of alkenes using ABX derivatives?

ABX analogs like 1-chloro-1,2-benziodoxol-3(1H)-one enable site-selective alkene difunctionalization:

- Nucleophile-dependent pathways :

- Additive control : Lewis bases (e.g., 4-phenylpyridine N-oxide) shift selectivity toward dichlorination by stabilizing iodonium intermediates .

- Mechanistic insights : NMR studies reveal electrophilic iodonium species as key intermediates, with nucleophile polarity dictating regiochemistry .

Q. How can ABX be applied in radical-mediated transformations?

ABX serves as an azide radical source under specific conditions:

- Light-free bromoazidation : Combine ABX with Et₄PBr in DCE to generate bromine and azide radicals, enabling 1,2-bromoazidation of alkenes without photoactivation .

- Alcohol oxidations : Under blue LED light, ABX/Et₄PBr generates azidyl radicals that abstract hydrogen from secondary alcohols, forming ketones via radical chain mechanisms .

- Scope limitations : Tertiary alcohols and electron-deficient alkenes show lower efficiency due to competing pathways .

Propriétés

IUPAC Name |

1-azido-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c9-11-10-8-6-4-2-1-3-5(6)7(12)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUIUFFBFTVHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.